N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide
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Overview
Description
Preparation Methods
The preparation of N-[(2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL]-4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONAMIDE involves several steps . The synthetic route typically starts with L-phenylalanine, which reacts with diazomethane to form a diazo methyl ketone intermediate. This intermediate then reacts with haloid acid to produce compound A. Compound A undergoes carbonyl deoxidation to yield compound B. In the presence of iso-butylamine, compound B undergoes cyclization and ring-opening reactions to form compound C. Compound C reacts with nitrobenzenesulfonyl chloride to produce compound D, which is then reduced to yield the final product . This method is noted for its simplicity, low cost, mild conditions, and high stability of intermediate products, making it suitable for industrial applications .
Chemical Reactions Analysis
N-[(2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL]-4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include haloid acids, nitrobenzenesulfonyl chloride, and iso-butylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitro groups in compound D results in the formation of the final product .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals, including anti-HIV drugs such as amprenavir, darunavir, and fosamprenavir . In biology, it is studied for its potential effects on molecular targets and pathways, including its interactions with prothrombin . In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of viral infections .
Mechanism of Action
The mechanism of action of N-[(2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL]-4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways . One of the known targets is prothrombin, a protein involved in blood coagulation . The compound’s effects on this target can influence various physiological processes, including blood clotting . The detailed molecular pathways involved in its mechanism of action are still under investigation .
Properties
Molecular Formula |
C20H28N2O4S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O4S/c1-13-10-19(26-4)14(2)15(3)20(13)27(24,25)22-12-18(23)17(21)11-16-8-6-5-7-9-16/h5-10,17-18,22-23H,11-12,21H2,1-4H3/t17-,18+/m0/s1 |
InChI Key |
HORGTFOBJRCVMO-ZWKOTPCHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC[C@H]([C@H](CC2=CC=CC=C2)N)O)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NCC(C(CC2=CC=CC=C2)N)O)C)C)OC |
Origin of Product |
United States |
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